N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Overview
Description
N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl and isoindole groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted phenyl and isoindole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoindole oxides, while reduction can produce reduced isoindole derivatives .
Scientific Research Applications
N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[4-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenyl]-1,3-dioxo-2-benzofuran-5-carboxamide
- N,N’- (2,2-双 (三氟甲基)- [1,1’-联苯]-4,4’-二基)双 (1,3-二侧氧基-1,3-二氢异苯并呋喃-5-羧基酰胺)
Uniqueness
N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide stands out due to its unique structural features, which confer specific reactivity and stability. Its multiple phenyl and isoindole groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8/c53-43(29-14-24-39-41(26-29)47(57)51(45(39)55)33-8-3-1-4-9-33)49-31-16-20-35(21-17-31)59-37-12-7-13-38(28-37)60-36-22-18-32(19-23-36)50-44(54)30-15-25-40-42(27-30)48(58)52(46(40)56)34-10-5-2-6-11-34/h1-28H,(H,49,53)(H,50,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTCZRMNOWATDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC(=CC=C5)OC6=CC=C(C=C6)NC(=O)C7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=CC=C9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.